molecular formula C25H35NO2 B12785530 7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo(C)chromen-3-yl)-7-methyloctanenitrile CAS No. 336104-74-6

7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo(C)chromen-3-yl)-7-methyloctanenitrile

Cat. No.: B12785530
CAS No.: 336104-74-6
M. Wt: 381.5 g/mol
InChI Key: RVTLXKSJDYALPU-WOJBJXKFSA-N
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Description

7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile is a complex organic compound with a unique structure that includes a benzochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile typically involves multiple steps, including the formation of the benzochromene core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The benzochromene core can also interact with hydrophobic regions of proteins and other macromolecules, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzochromene derivatives and nitrile-containing molecules. These compounds share structural features with 7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile but may differ in their specific functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

336104-74-6

Molecular Formula

C25H35NO2

Molecular Weight

381.5 g/mol

IUPAC Name

7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-7-methyloctanenitrile

InChI

InChI=1S/C25H35NO2/c1-17-10-11-20-19(14-17)23-21(27)15-18(16-22(23)28-25(20,4)5)24(2,3)12-8-6-7-9-13-26/h10,15-16,19-20,27H,6-9,11-12,14H2,1-5H3/t19-,20-/m1/s1

InChI Key

RVTLXKSJDYALPU-WOJBJXKFSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC#N)O

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC#N)O

Origin of Product

United States

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